

# SKF 104976: A Potent Inhibitor of Lanosterol 14α-Demethylase

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**SKF 104976**, a 32-carboxylic acid derivative of lanosterol, has been identified as a highly potent inhibitor of lanosterol  $14\alpha$ -demethylase ( $14\alpha$ DM), a critical enzyme in the cholesterol biosynthesis pathway.[1][2] This technical guide provides a comprehensive overview of **SKF 104976**, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for assessing its activity, and its downstream effects on cholesterol homeostasis. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the study of sterol metabolism and the development of novel therapeutic agents.

#### Introduction

Lanosterol  $14\alpha$ -demethylase (CYP51A1) is a cytochrome P450 enzyme that catalyzes the removal of the  $14\alpha$ -methyl group from lanosterol, a key regulatory step in the biosynthesis of cholesterol and other sterols.[3][4] As a rate-limiting enzyme,  $14\alpha$ DM represents an attractive target for the development of cholesterol-lowering drugs. **SKF 104976** has emerged as a significant tool for studying the role of  $14\alpha$ DM in cellular processes due to its high potency and specificity.

## Physicochemical Properties of SKF 104976



Property	Value	
Chemical Name	(E)-3-((3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,5,6,7,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl)prop-2-enoic acid	
Molecular Formula	C31H50O3[2]	
Molecular Weight	470.73 g/mol [2]	
CAS Number	136209-43-3[2]	

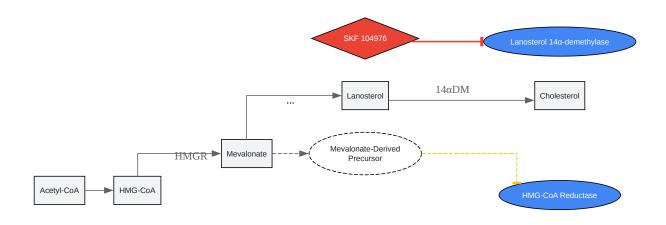
#### **Mechanism of Action and Downstream Effects**

**SKF 104976** acts as a potent inhibitor of lanosterol 14α-demethylase. This inhibition leads to the accumulation of lanosterol and a subsequent disruption of the normal cholesterol biosynthesis pathway. A key downstream consequence of 14αDM inhibition by **SKF 104976** is the regulation of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase (HMGR), the rate-limiting enzyme in the mevalonate pathway.

The inhibition of 14αDM by **SKF 104976** results in a significant decrease in HMG-CoA reductase activity.[1] This effect is not mediated by oxylanostenols but rather by a mevalonate-derived precursor, highlighting a complex feedback mechanism within the cholesterol synthesis pathway.[1]

#### Signaling Pathway of SKF 104976 Action





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Caption: Inhibition of Lanosterol  $14\alpha$ -demethylase by **SKF 104976**.

### **Quantitative Data**

The inhibitory potency of **SKF 104976** against lanosterol  $14\alpha$ -demethylase has been quantified in vitro. The following table summarizes the available data.

Parameter	Cell Line/System	Value	Reference
IC50	Hep G2 cell extract	2 nM	[1]
HMGR Activity	Intact Hep G2 cells	40-70% decrease	[1]

No Ki value or publicly available dose-response curves for **SKF 104976** have been identified in the reviewed literature.

## **Experimental Protocols**

This section provides detailed methodologies for key experiments relevant to the study of **SKF 104976**.

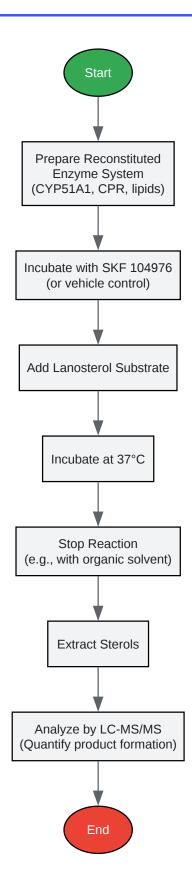


### **Lanosterol 14α-Demethylase Activity Assay**

This protocol is adapted from a method using a reconstituted human enzyme system and can be modified for use with cell extracts.[5]

**Experimental Workflow** 





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Caption: Workflow for Lanosterol  $14\alpha$ -Demethylase Activity Assay.



#### Methodology:

- Preparation of Reconstituted System:
  - Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.4), 0.1 mM EDTA, and a lipid mixture (e.g., L-α-phosphatidylcholine).
  - Add purified, recombinant human lanosterol 14α-demethylase (CYP51A1) and NADPHcytochrome P450 reductase (CPR) to the reaction mixture.
- Inhibitor Incubation:
  - Add varying concentrations of SKF 104976 (dissolved in a suitable solvent like DMSO) or vehicle control to the reaction mixture.
  - Pre-incubate for a specified time at 37°C to allow for inhibitor binding.
- Enzymatic Reaction:
  - Initiate the reaction by adding the substrate, lanosterol.
  - Incubate the reaction at 37°C for a defined period.
- Reaction Termination and Extraction:
  - Stop the reaction by adding a solvent such as ethyl acetate.
  - Extract the sterols from the aqueous phase.
- Analysis:
  - Dry the organic extract, reconstitute in a suitable solvent, and analyze the formation of the demethylated product using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

## Cholesterol Biosynthesis Assay ([14C]Acetate Incorporation)



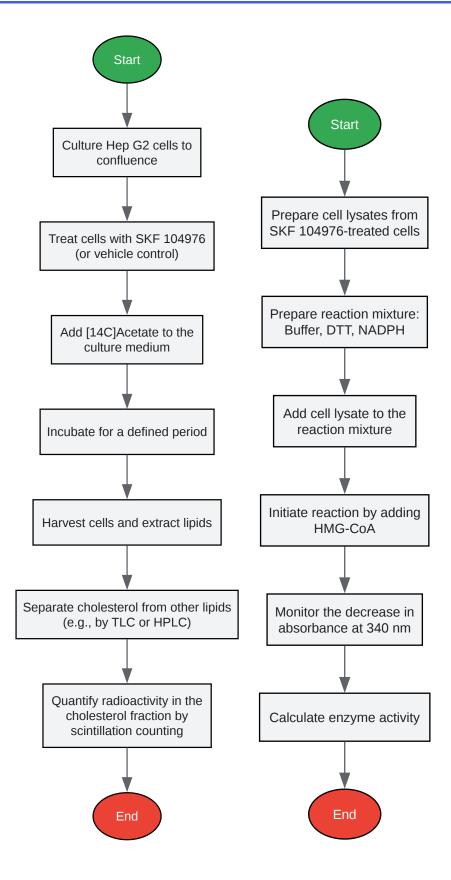
#### Foundational & Exploratory

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This protocol describes a general method for measuring de novo cholesterol synthesis in cultured cells using a radiolabeled precursor.

**Experimental Workflow** 





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#### References

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